molecular formula C15H18N4O2S2 B2447584 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392291-24-6

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No. B2447584
M. Wt: 350.46
InChI Key: QOTNIZWOODMVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide” is a complex organic molecule. It contains several functional groups including an amide, a thiadiazole ring, and a tolyl group (a methyl-substituted phenyl group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the thiadiazole ring and the amide group. These groups are capable of forming hydrogen bonds, which could influence the compound’s conformation and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring and the amide group could influence its solubility, while the tolyl group could influence its lipophilicity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on compounds structurally related to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has focused on their synthesis and potential pharmacological applications. A study by Caliendo et al. (1996) involved the synthesis and in vivo assessment of a set of N-[2-(alkylamino)ethyl]benzotriazol-X-yl isobutyramides for their local anesthetic activity, finding some with more favorable profiles than lidocaine, a reference drug. QSAR studies highlighted the role of lipophilicity in anesthetic effectiveness (Caliendo et al., 1996).

Antimicrobial and Anti-inflammatory Properties

Another direction of research, as explored by Anekal and Biradar (2017), involves synthesizing Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6-dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates with significant antimicrobial, analgesic, and anti-inflammatory activities. This study opens up possibilities for therapeutic applications beyond the scope of local anesthesia (Anekal & Biradar, 2017).

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended application. If it has been designed as a drug, future research could involve further optimization of its structure to improve its efficacy and safety profile .

properties

IUPAC Name

2-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-9(2)13(21)17-14-18-19-15(23-14)22-8-12(20)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTNIZWOODMVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

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